3-(benzo[d][1,3]dioxol-5-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate
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Overview
Description
3-(benzo[d][1,3]dioxol-5-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate is a complex organic compound with a unique structure that combines several functional groups, including a benzo[d][1,3]dioxole moiety, a chromenone core, and an acetate ester
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have shown anticancer activity against various cancer cell lines .
Biochemical Pathways
It’s worth noting that related compounds have been found to modulate microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure . This could potentially lead to downstream effects such as mitotic blockade and cell apoptosis.
Result of Action
Based on the activities of related compounds, it could potentially cause cell cycle arrest and induce apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
Related benzodioxole derivatives have been shown to interact with cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of important prostaglandins . These interactions could potentially influence a variety of biochemical reactions within the body.
Cellular Effects
Related benzodioxole derivatives have demonstrated cytotoxic activity against certain cancer cell lines, such as HeLa cervical cancer cells . This suggests that this compound could potentially influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Related benzodioxole derivatives have been shown to inhibit COX enzymes . This could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d][1,3]dioxole moiety, which is then coupled with a chromenone derivative. The final step involves the acetylation of the hydroxyl group to form the acetate ester. The reaction conditions often include the use of organic solvents such as dichloromethane (DCM) and ethanol, and reagents like acetic anhydride and pyridine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(benzo[d][1,3]dioxol-5-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
3-(benzo[d][1,3]dioxol-5-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound has been studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research has explored its use as a lead compound for developing new pharmaceuticals.
Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
Similar Compounds
- 3,4-(Methylenedioxy)phenylacetic acid
- 1,3-Benzodioxole-5-carboxylic acid
- Methyl 2-(6-(2-iodobenzoyl)benzo[d][1,3]dioxol-5-yl)acetate
Uniqueness
Compared to these similar compounds, 3-(benzo[d][1,3]dioxol-5-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)-2-methyl-4-oxo-6-propylchromen-7-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O6/c1-4-5-14-8-16-19(10-18(14)28-13(3)23)27-12(2)21(22(16)24)15-6-7-17-20(9-15)26-11-25-17/h6-10H,4-5,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPGETMJOIMPAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)C3=CC4=C(C=C3)OCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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